(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.481. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Research into benzofuran derivatives, including compounds structurally related to the specified molecule, has shown moderate antimicrobial and antitumor activities. The derivatives isolated from marine endophytic fungi, such as those mentioned in studies by Xia et al. (2011), suggest potential for further exploration in cancer and infection control due to their bioactive properties (X. Xia et al., 2011).
Synthesis and Evaluation for Cancer Research
A significant application of benzofuran compounds, including aurone derivatives structurally related to the queried chemical, involves their synthesis and evaluation against cancer cell lines. The work by Demirayak et al. (2015) illustrates the potential of these compounds in oncological research, highlighting their varying anti-cancer activities against a broad spectrum of human tumor cell lines (Ş. Demirayak et al., 2015).
Chemical Reactions and Transformations
The compound's chemical behavior and reactivity have been explored in the context of reactions involving aryl-2-hydroxypropenoic derivatives. Research by Dupont and Cotelle (2001) demonstrates how derivatives undergo transformations, leading to the formation of compounds with potential for further chemical and biological applications (R. Dupont & P. Cotelle, 2001).
Exploration of Molecular Structure and Properties
Investigations into the molecular structure and properties of benzofuran derivatives, as conducted by Wang et al. (2009), provide foundational knowledge that supports the development of new materials and drugs. The precise elucidation of molecular structures facilitates a deeper understanding of how structural variations impact biological activity and chemical stability (Xian-you Wang et al., 2009).
Antioxidant Properties
properties
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-18-7-5-17(6-8-18)21(28)15-34-19-9-10-20-22(14-19)35-23(26(20)29)11-16-12-24(31-2)27(33-4)25(13-16)32-3/h5-14H,15H2,1-4H3/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYGZREXFWCPT-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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